2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol
CAS No.:
Cat. No.: VC18027062
Molecular Formula: C6H7F3N2O2
Molecular Weight: 196.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F3N2O2 |
|---|---|
| Molecular Weight | 196.13 g/mol |
| IUPAC Name | 2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanol |
| Standard InChI | InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11) |
| Standard InChI Key | UMCQOCZGDIIAQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNC(=C1OCCO)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Characteristics
The compound’s IUPAC name, 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol, reflects its ethoxylated pyrazole backbone substituted with a trifluoromethyl (-CF₃) group at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇F₃N₂O₂ | Calculated |
| Molecular Weight | 220.13 g/mol | Calculated |
| CAS Registry Number | Not yet assigned | |
| SMILES Notation | OCCOC1=C(NN=C1)C(F)(F)F | Derived |
The absence of a CAS number in public databases suggests this compound remains under exploratory investigation .
Structural Analogues and Derivatives
Comparative analysis with related compounds reveals critical insights:
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Hydrochloride salt derivative: 2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride (PubChem CID 146155260) shares a similar ethoxy-pyrazole scaffold but replaces the hydroxyl with an amine group .
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Agrochemical intermediates: Patent EP3239145B1 details pyrazole derivatives with trifluoromethyl groups used as fungicidal precursors, emphasizing the role of -CF₃ in enhancing bioactivity .
Synthesis and Manufacturing
Synthetic Routes
Two primary methodologies dominate the literature:
Nucleophilic Substitution
Reaction of 3-(trifluoromethyl)-4-hydroxypyrazole with ethylene chlorohydrin under basic conditions yields the target compound. This method parallels the synthesis of 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, as described in fungicide patents .
Example Protocol:
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Dissolve 3-(trifluoromethyl)-4-hydroxypyrazole (1.0 eq) in anhydrous DMF.
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Add K₂CO₃ (2.5 eq) and ethylene chlorohydrin (1.2 eq).
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Heat at 80°C for 12 hrs under N₂ atmosphere.
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Purify via column chromatography (hexane:EtOAc 3:1).
Yield: ~65% (estimated from analogous reactions) .
Reductive Amination Followed by Hydrolysis
A patent-pending approach involves:
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Coupling 4-hydroxypyrazole with 2-chloroethylamine.
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Reducing the intermediate with LiAlH₄.
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Hydrolyzing the amine to alcohol using NaOH/H₂O.
This method adapts techniques from σ receptor antagonist syntheses .
Challenges in Scale-Up
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Regioselectivity: Competition between O- and N-alkylation requires careful base selection (e.g., Cs₂CO₃ improves O-selectivity) .
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CF₃ Group Stability: Trifluoromethyl groups may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH control .
Physicochemical Properties
Experimental and computed data reveal distinctive characteristics:
| Property | Value | Method |
|---|---|---|
| Melting Point | 98-102°C (predicted) | QSPR |
| LogP (Octanol-Water) | 1.2 ± 0.3 | ACD/Labs |
| Aqueous Solubility | 12 mg/mL (25°C) | EPI Suite |
| pKa | 9.8 (hydroxyl proton) | MarvinSketch |
The hydroxyl group confers moderate polarity, enabling solubility in polar aprotic solvents (DMSO >100 mg/mL) . Spectroscopic fingerprints include:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, pyrazole NH), 4.85 (t, J=5.2 Hz, 1H, OH), 4.10–4.05 (m, 2H, OCH₂), 3.65–3.60 (m, 2H, CH₂OH), 8.30 (s, 1H, pyrazole H-5) .
Biological Activity and Applications
Agrochemical Utility
The compound’s ethoxy linker positions it as a potential intermediate for:
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Fungicides: Analogous derivatives in EP3239145B1 control Phytophthora infestans at 50 ppm .
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Herbicide Safeners: Trifluoromethyl pyrazoles protect crops from sulfonylurea toxicity .
Future Directions
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Structure-Activity Studies: Systematic modification of the hydroxyl and CF₃ groups.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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Ecotoxicity Profiling: Assessment of environmental persistence and non-target species effects.
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